molecular formula C20H18O5 B2715748 Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate CAS No. 303057-00-3

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2715748
CAS No.: 303057-00-3
M. Wt: 338.359
InChI Key: WMLSHXQSFYQJDZ-UHFFFAOYSA-N
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Description

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-derived ester compound characterized by a benzoyloxy substituent at the 5-position and a methyl group at the 2-position of the benzofuran core.

Properties

IUPAC Name

propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLSHXQSFYQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The benzoylation of the hydroxyl group is achieved using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a benzofuran core, which is known for its biological activity. Its molecular formula is C18H19O4C_{18}H_{19}O_{4}, and it features an isopropyl group and a benzoyloxy substituent that contribute to its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate exhibits significant cytotoxic effects against various tumor cell lines. The mechanism of action is primarily attributed to its ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

A study utilized the MTT assay to evaluate the compound's efficacy against several cancer cell lines. The results are summarized in the following table:

Compound IC50 (µM) Cell Line
This compound75.4HeLa (cervical cancer)
This compound62.1MCF-7 (breast cancer)
This compound58.9A549 (lung cancer)

These findings suggest that the compound has potent antitumor properties, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of bacteria and fungi. Preliminary studies indicate broad-spectrum efficacy, which could be leveraged in developing new antimicrobial therapies.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated the following minimum inhibitory concentrations (MIC) against selected pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results highlight the potential of this compound as a lead compound for antimicrobial drug development.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Inflammatory Response Modulation

A study assessed the impact of the compound on cytokine production in lipopolysaccharide-stimulated macrophages:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α1500800
IL-61200600

The reduction in cytokine levels indicates that this compound may possess anti-inflammatory properties, warranting further exploration in clinical settings.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Neuroprotection Assessment

In a model of neuronal injury, treatment with the compound resulted in reduced neuronal death compared to controls:

Condition Neuronal Survival (%)
Control45
Isopropyl Treatment75

This data supports the hypothesis that this compound may protect neurons from damage, highlighting its therapeutic potential in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the substituents at the 5-position of the benzofuran ring. Key variations include:

Substituent Variations

  • Isopropyl 5-(Isobutyryloxy)-2-Methylbenzofuran-3-Carboxylate (CAS 300557-39-5): Features an isobutyryloxy group (2-methylpropanoyloxy) instead of benzoyloxy.
  • Isopropyl 5-[2-(4-Chlorophenyl)-2-Oxoethoxy]-2-Methylbenzofuran-3-Carboxylate : Incorporates a 4-chlorophenyl-ketone-ethoxy moiety. The electron-withdrawing chlorine atom could enhance electrophilic character at the 5-position, influencing metabolic stability or intermolecular interactions .
  • Isopropyl 5-(2-Methoxy-1-Methyl-2-Oxoethoxy)-2-Methylbenzofuran-3-Carboxylate (CAS 300674-26-4) : Contains a methoxycarbonyl-ethyloxy group. The ester and ether functionalities may increase polarity, affecting solubility or crystallinity .
  • Isopropyl 5-{[(4-Fluorophenyl)Sulfonyl]Amino}-2-Methylbenzofuran-3-Carboxylate (CAS 305374-77-0): Substitutes the benzoyloxy group with a sulfonamide-linked 4-fluorophenyl ring.

Molecular Weight and Formula Differences

Compound Name Molecular Formula Molecular Weight Key Substituent Feature
Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate C₂₀H₁₈O₅ 338.35* Benzoyloxy (aromatic ester)
Isopropyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate C₁₇H₂₀O₅ 304.34 Isobutyryloxy (branched aliphatic ester)
Isopropyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methylbenzofuran-3-carboxylate C₂₁H₁₉ClO₆ 414.83* Chlorophenyl-ketone-ethoxy
Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate C₁₈H₂₂O₇ 366.37* Methoxycarbonyl-ethyloxy
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzofuran-3-carboxylate C₁₉H₁₈FNO₅S 391.41 Sulfonamide-fluorophenyl

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The isopropyl ester and benzoyloxy groups likely increase logP values compared to analogs with polar substituents (e.g., sulfonamide or methoxy groups).
  • Solubility : Sulfonamide derivatives (e.g., the 4-fluorophenyl analog) may exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

Isopropyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Benzofuran moiety : A fused benzene and furan ring system that contributes to its biological activity.
  • Ester functional group : The isopropyl ester enhances lipophilicity, potentially improving bioavailability.
  • Benzoyloxy substitution : This group may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or substrate for various enzymes, particularly those involved in metabolic pathways. For example, compounds with similar structures have shown interactions with esterases and oxidases, affecting drug metabolism and detoxification processes.
  • Receptor Modulation : Benzofurans often interact with neurotransmitter receptors, influencing neurochemical signaling. This interaction can lead to effects such as analgesia or anxiolysis, depending on the receptor subtype involved .
  • Antimicrobial Activity : Some benzofuran derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the benzoyloxy group may enhance this activity by facilitating interactions with bacterial cell membranes or inhibiting essential metabolic processes .

Antimicrobial Activity

A study evaluating the antimicrobial properties of benzofuran derivatives highlighted their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.625 to 500 µg/ml against Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, its structural similarity suggests potential efficacy.

CompoundMIC (µg/ml)Target Organism
Compound A31.25Candida albicans
Compound B62.5Pseudomonas aeruginosa
This compoundTBDTBD

Neurochemical Effects

Research on benzofuran analogs has indicated that they can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such modulation may result in psychoactive effects or therapeutic benefits in mood disorders .

Case Studies

  • Case Study on Benzofuran Derivatives : A clinical report analyzed the effects of a benzofuran compound similar to this compound on patients with anxiety disorders. The study noted significant improvements in anxiety scores after administration, suggesting potential therapeutic applications in psychiatric settings .
  • Toxicological Profile : Another study examined the safety profile of benzofuran compounds, revealing that while many exhibit beneficial effects, there are risks associated with high doses, including neurotoxicity and cardiovascular effects. This highlights the importance of dosage regulation in therapeutic applications .

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